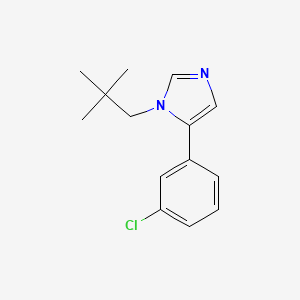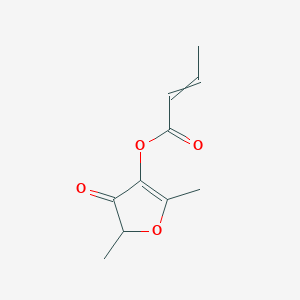
2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl but-2-enoate is a chemical compound belonging to the furanone family This compound is characterized by its furan ring structure, which is a five-membered aromatic ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl but-2-enoate typically involves the reaction of 2,5-dimethylfuran with appropriate reagents under controlled conditions. One common method includes the use of acetyl chloride and a base such as piperidine to facilitate the reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl but-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like piperidine . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include alcohol derivatives, substituted furanones, and various oxidized products depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of flavoring agents and fragrances due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl acetate: This compound shares a similar furanone structure but with an acetate group instead of a but-2-enoate group.
4-Hydroxy-2,5-dimethylfuran-3(2H)-one:
Uniqueness
2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl but-2-enoate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
114069-59-9 |
|---|---|
Molekularformel |
C10H12O4 |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
(2,5-dimethyl-4-oxofuran-3-yl) but-2-enoate |
InChI |
InChI=1S/C10H12O4/c1-4-5-8(11)14-10-7(3)13-6(2)9(10)12/h4-6H,1-3H3 |
InChI-Schlüssel |
YVFQXCOIOUFHMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(=O)OC1=C(OC(C1=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Bis(trimethylgermyl)methylene]bis(trimethylsilane)](/img/structure/B14299247.png)
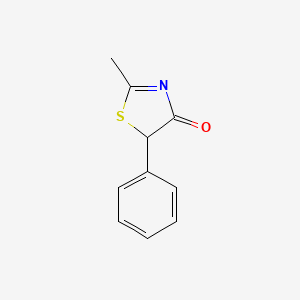
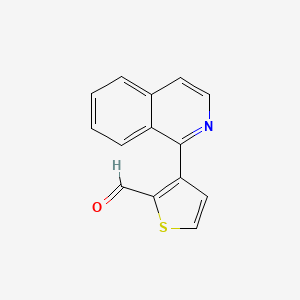

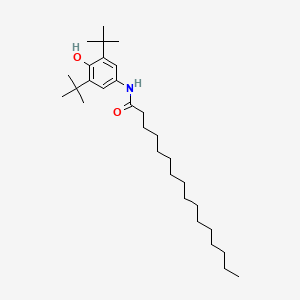

![6-bromo-1-ethyl-9H-pyrido[3,4-b]indole](/img/structure/B14299288.png)
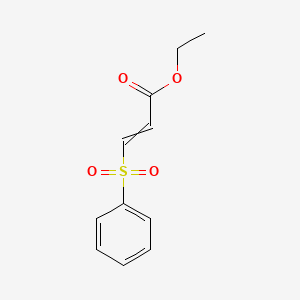
![1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol](/img/structure/B14299297.png)
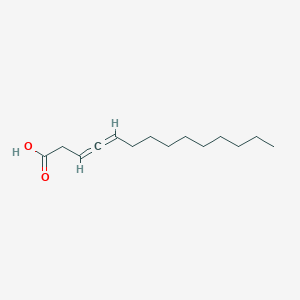
![Methyl [(benzyloxy)imino]acetate](/img/structure/B14299314.png)
